molecular formula C9H17NO B13345871 4-Cyclopentylpyrrolidin-3-ol

4-Cyclopentylpyrrolidin-3-ol

Cat. No.: B13345871
M. Wt: 155.24 g/mol
InChI Key: RFXPATVGGGEOCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Cyclopentylpyrrolidin-3-ol is a chiral pyrrolidine-based chemical building block of significant interest in medicinal chemistry and drug discovery. The pyrrolidine ring is a privileged saturated scaffold featured in 37 U.S. FDA-approved drugs, valued for its sp3-hybridization, contribution to molecular stereochemistry, and the increased three-dimensional (3D) coverage offered by the non-planarity of the ring, a phenomenon known as "pseudorotation" . The cyclopentyl substituent on the pyrrolidine ring can enhance a compound's lipophilicity and influence its binding affinity and metabolic stability by providing a bulky, three-dimensional substituent. This compound is specifically designed for use in the synthesis of novel bioactive molecules. The pyrrolidine scaffold is highly versatile for exploring pharmacophore space and is widely used in the design of compounds for treating human diseases, including as anticancer and antibacterial agents, central nervous system (CNS) active compounds, antidiabetics, and anti-inflammatory and analgesic agents . The presence of multiple chiral centers within the pyrrolidine ring allows for the generation of stereoisomers, which is a critical strategy for developing selective ligands due to the enantioselective nature of protein targets . Researchers can utilize this chiral building block to create novel 3-pyrrolidine-indole derivatives for CNS disorder research , pyrrolopyrimidine compounds , or other complex heterocyclic structures. The specific stereochemistry of the 4-cyclopentyl and 3-hydroxy groups can be leveraged to lock the pyrrolidine ring into specific conformations, profoundly influencing the biological profile and potency of the resulting drug candidate . This product is provided for research purposes only. This compound is NOT INTENDED FOR HUMAN OR VETERINARY DIAGNOSTIC OR THERAPEUTIC USES.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

IUPAC Name

4-cyclopentylpyrrolidin-3-ol

InChI

InChI=1S/C9H17NO/c11-9-6-10-5-8(9)7-3-1-2-4-7/h7-11H,1-6H2

InChI Key

RFXPATVGGGEOCZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C2CNCC2O

Origin of Product

United States

Synthesis Methodologies for 4 Cyclopentylpyrrolidin 3 Ol

Retrosynthetic Analysis of the 4-Cyclopentylpyrrolidin-3-ol Scaffold

Retrosynthetic analysis is a technique used in organic chemistry to plan the synthesis of complex molecules. fiveable.me It involves breaking down the target molecule into simpler, commercially available starting materials. amazonaws.comias.ac.in

Strategic Disconnections and Key Intermediates

The structure of this compound offers several logical points for disconnection. The primary strategies involve either breaking the pyrrolidine (B122466) ring itself or disconnecting the cyclopentyl substituent from the heterocyclic core.

Strategy A: C-N Ring Disconnection: This approach involves breaking one or more carbon-nitrogen bonds within the pyrrolidine ring. A common disconnection is made adjacent to the heteroatom. amazonaws.com This strategy transforms the cyclic target into an acyclic precursor. A key disconnection across the C2-N and C5-N bonds points to a 2-cyclopentyl-1,4-aminodiol or a related precursor, which could be formed from a cyclopentyl-substituted 1,4-dicarbonyl compound.

Strategy B: C4-Cyclopentyl Bond Disconnection: This strategy maintains the integrity of the pyrrolidine ring. The disconnection is made at the carbon-carbon bond between the C4 position of the pyrrolidine ring and the cyclopentyl group. This identifies two key fragments: a pyrrolidine-based synthon (such as a 4-halopyrrolidin-3-ol or a pyrrolidin-3-one derivative) and a cyclopentyl nucleophile or electrophile.

These disconnections lead to idealized fragments called synthons, which correspond to practical, real-world chemical reagents known as synthetic equivalents. fiveable.me

Table 1: Key Disconnections, Synthons, and Synthetic Equivalents

Disconnection Strategy Bond(s) Broken Key Synthons Potential Synthetic Equivalents
A: C-N Ring Disconnection C2-N, C5-N Acyclic amino-diol or amino-dicarbonyl 2-Cyclopentyl-1,4-butanediol (for conversion to dihalide), Cyclopentylsuccinaldehyde, a primary amine (e.g., benzylamine)

| B: C4-Cyclopentyl Bond | C4 - Cyclopentyl | Pyrrolidin-4-yl cation/anion, Cyclopentyl anion/cation | N-protected Pyrrolidin-4-one, Cyclopentylmagnesium bromide (Grignard reagent), Cyclopentene (for Michael addition) |

Exploration of Convergent and Linear Synthetic Planning

| Application to Target | Building the acyclic backbone containing the cyclopentyl group, followed by cyclization. | Synthesizing a pyrrolidin-3-ol core and a cyclopentyl reagent separately, then combining them. |

Computational Tools in Retrosynthetic Pathway Design

Modern organic synthesis is increasingly supported by computational tools that can accelerate and refine the design of synthetic routes. the-scientist.com These platforms utilize artificial intelligence (AI) and machine learning to analyze a target molecule and propose viable retrosynthetic pathways. synthiaonline.com

Computer-Aided Synthesis Planning (CASP) tools function by:

Analyzing Vast Reaction Databases: They have access to enormous databases of known chemical reactions, allowing them to suggest disconnections that correspond to reliable, high-yielding transformations. synthiaonline.com

Applying Chemical Rules and Algorithms: Software like SYNTHIA™ from Merck KGaA integrates chemist-encoded rules with machine learning algorithms to deconstruct a target into available starting materials. the-scientist.com

Predicting Novel Pathways: AI-driven approaches can identify non-obvious or novel synthetic routes that might not be immediately apparent to a human chemist. chemrxiv.org

For this compound, these tools could rapidly generate and evaluate numerous potential pathways, ranking them based on predicted yield, step count, and the cost of starting materials, thereby streamlining the experimental planning phase. synthiaonline.com

Forward Synthesis Pathways to this compound

Based on the retrosynthetic analysis, several forward synthesis pathways can be proposed. These routes focus on either constructing the pyrrolidine ring with the substituent already in place or adding the substituent to a pre-formed ring.

Reductive Amination Routes for Pyrrolidine Formation

Reductive amination is a robust and widely used method for synthesizing N-substituted pyrrolidines. nih.gov The process typically involves the reaction of a dicarbonyl compound with a primary amine to form intermediate imines or enamines, which are then reduced in situ to yield the saturated heterocycle. nih.govresearchgate.net

A plausible route to this compound could start from a 1,4-dicarbonyl precursor bearing the cyclopentyl group. The key steps would be:

Preparation of Precursor: Synthesis of 2-cyclopentyl-1,4-butanedial or a related keto-aldehyde.

Cyclization/Reduction: Reaction with a primary amine (e.g., benzylamine, which serves as a protecting group that can be removed later) and a reducing agent like sodium cyanoborohydride (NaBH₃CN) or through catalytic hydrogenation. This one-pot reaction forms the pyrrolidine ring.

Hydroxyl Installation/Deprotection: If the precursor was a diketone, a subsequent reduction would be needed to form the hydroxyl group. The final step would be the removal of the N-protecting group (e.g., hydrogenolysis to remove a benzyl group) to yield the target compound.

Derivatization from Pyrrolidin-3-ol Precursors

An alternative and potentially more convergent strategy is to start with a readily available pyrrolidin-3-ol or pyrrolidin-3-one derivative and introduce the cyclopentyl group at the C4 position. nih.gov Many substituted pyrrolidines are synthesized from existing cyclic precursors like 4-hydroxyproline. nih.gov

A potential pathway could involve:

Starting Material: An N-protected pyrrolidin-3-one, such as N-Boc-pyrrolidin-3-one. The Boc (tert-butoxycarbonyl) group protects the nitrogen atom during subsequent reactions.

C-C Bond Formation: Introduction of the cyclopentyl group at the C4 position. This could be achieved through a Michael addition of a cyclopentyl nucleophile to an α,β-unsaturated ketone derived from the pyrrolidin-3-one. Alternatively, forming the enolate of N-Boc-pyrrolidin-3-one and reacting it with a cyclopentyl halide could be explored.

Reduction and Deprotection: The ketone at the C3 position is then reduced to the desired alcohol using a reducing agent like sodium borohydride (NaBH₄). The stereochemistry of this reduction would be a critical consideration. Finally, the N-Boc protecting group is removed under acidic conditions to afford this compound.

Table 3: List of Mentioned Chemical Compounds

Compound Name
This compound
Pyrrolidin-3-ol
4-hydroxyproline
Benzylamine
Sodium cyanoborohydride
Sodium borohydride
N-Boc-pyrrolidin-3-one
Cyclopentylmagnesium bromide
Cyclopentene
Cyclopentylsuccinaldehyde

Multicomponent Reaction Approaches in Pyrrolidine Ring Construction

Multicomponent reactions (MCRs) have emerged as powerful and efficient tools for the synthesis of complex molecular scaffolds, including pyrrolidine derivatives. researchgate.nettandfonline.com These reactions, in which three or more reactants combine in a single operation, offer significant advantages in terms of step-economy and the rapid generation of molecular diversity. acs.org The synthesis of substituted pyrrolidines can be achieved through various MCRs, often involving the in situ generation of reactive intermediates like azomethine ylides, which then undergo [3+2] cycloaddition reactions with suitable dipolarophiles. tandfonline.comacs.org

One notable MCR approach involves the ytterbium triflate-catalyzed reaction of aldehydes, amines, and 1,1-cyclopropanediesters. This method generates aldimines in situ, which then react to form highly substituted pyrrolidines. organic-chemistry.org Another strategy utilizes a three-component reaction between aldehydes, amino acid esters, and chalcones, initiated by iodine, to produce pyrrolidine-2-carboxylates. tandfonline.com These MCRs can construct multiple stereogenic centers in a single step, making them highly efficient for building complex pyrrolidine structures. acs.orgnih.gov

The diastereoselectivity of these reactions can often be controlled by the choice of catalyst and reaction conditions. For instance, the use of a chiral zinc(II) bisoxazoline catalyst can facilitate a highly diastereo- and enantioselective 1,3-dipolar cycloaddition of azomethine ylides with electron-deficient alkenes to form substituted pyrrolidines. researchgate.net

Table 1: Examples of Multicomponent Reactions in Pyrrolidine Synthesis
Reaction TypeReactantsCatalyst/ConditionsKey FeaturesReference
[3+2] CycloadditionAldehydes, Amines, 1,1-CyclopropanediestersYb(OTf)3In situ aldimine generation, good yields. organic-chemistry.org
1,3-Dipolar CycloadditionAldehydes, Amino acid esters, ChalconesI2, K2CO3Formation of pyrrolidine-2-carboxylates. tandfonline.com
Asymmetric MCROptically active phenyldihydrofuran, N-tosyl imino ester, Silane reagentsTiCl4Highly diastereoselective, constructs up to three stereogenic centers. acs.orgnih.gov

Stereoselective Synthesis of Chiral this compound Isomers

The biological activity of chiral molecules is often dependent on their specific stereochemistry. Therefore, the development of stereoselective methods for the synthesis of individual isomers of this compound is of paramount importance.

Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. A variety of catalytic asymmetric methods have been developed for the synthesis of chiral pyrrolidines. nih.gov Organocatalysis, in particular, has emerged as a powerful tool. researchgate.netmdpi.com Chiral secondary amines, such as proline and its derivatives, can catalyze asymmetric [3+2] cycloaddition reactions to afford pyrrolidines with high enantiomeric control. researchgate.net

Another significant approach is the use of metal-based catalysts with chiral ligands. For example, copper(I)-catalyzed asymmetric 1,3-dipolar cycloadditions of iminoesters with alkenes have been shown to be effective in producing chiral pyrrolidines. acs.org Dual catalytic systems, such as a combination of a copper(I) catalyst and a chiral phosphoric acid, have also been successfully employed for the asymmetric aminotrifluoromethylation of alkenes to yield chiral CF3-containing pyrrolidines. thieme-connect.com

Diastereoselective synthesis focuses on controlling the relative stereochemistry of multiple stereocenters within a molecule. In the context of this compound, this involves controlling the stereochemical relationship between the cyclopentyl group at the C-4 position and the hydroxyl group at the C-3 position.

1,3-dipolar cycloaddition reactions are a cornerstone for diastereoselective pyrrolidine synthesis. acs.orgnih.gov The reaction of azomethine ylides with electron-deficient alkenes can generate multiple stereocenters simultaneously, and the diastereoselectivity can be influenced by the substituents on both the dipole and the dipolarophile. researchgate.netacs.org For instance, the use of chiral N-tert-butanesulfinylazadienes as dipolarophiles in reactions with azomethine ylides allows for the highly diastereoselective synthesis of densely substituted pyrrolidines. acs.orgnih.gov Lewis acid catalysis can also play a crucial role in enhancing diastereoselectivity in these cycloaddition reactions. acs.orgnih.gov

Chiral auxiliaries are chiral molecules that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. scispace.com After the desired stereochemistry is established, the auxiliary is removed. This approach has been successfully applied to the synthesis of chiral pyrrolidines. acs.org For example, Oppolzer's chiral sultam can be used as a chiral auxiliary to direct asymmetric 1,3-dipolar cycloadditions, leading to the formation of 3,4-syn substituted pyrrolidines with high diastereoselectivity and enantioselectivity. acs.org Evans oxazolidinones are another class of effective chiral auxiliaries. acs.org

Asymmetric catalysis, on the other hand, utilizes a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. nih.govnih.govacs.org This is a highly efficient and atom-economical approach. Both metal-based catalysts and organocatalysts are widely used in the asymmetric synthesis of pyrrolidines. nih.govorganic-chemistry.org For instance, rhodium(II) catalysts have been employed for catalytic asymmetric C-H insertion reactions to produce C2-symmetrical 2,5-disubstituted pyrrolidines with high enantio- and diastereocontrol. acs.org

Table 2: Comparison of Stereoselective Strategies
StrategyDescriptionAdvantagesDisadvantagesExample
Enantioselective CatalysisUses a chiral catalyst to produce one enantiomer preferentially.High efficiency, small amount of catalyst needed. thieme-connect.comCatalyst development can be complex.Copper(I)/chiral phosphoric acid dual catalysis. thieme-connect.com
Diastereoselective ReactionsControls the relative stereochemistry of multiple stereocenters.Can create complex stereochemical arrays in a single step. acs.orgSeparation of diastereomers may be required.1,3-dipolar cycloaddition with chiral N-tert-butanesulfinylazadienes. acs.org
Chiral AuxiliariesTemporarily attaches a chiral group to guide a reaction. scispace.comOften provides high levels of stereocontrol. acs.orgRequires additional steps for attachment and removal of the auxiliary. acs.orgOppolzer's chiral sultam in 1,3-dipolar cycloadditions. acs.org

Principles of Sustainable Synthesis in this compound Preparation

Green chemistry principles are increasingly important in modern organic synthesis, aiming to design processes that are environmentally benign and efficient.

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. primescholars.com It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants. primescholars.com Reactions with high atom economy are desirable as they generate less waste.

Reaction efficiency is a broader concept that encompasses not only atom economy but also factors like chemical yield, reaction time, energy consumption, and the use of hazardous solvents and reagents. Catalytic methods, particularly asymmetric catalysis, are highly efficient as a small amount of catalyst can produce a large quantity of product, often under mild reaction conditions. nih.govnih.gov

Implementation of Green Catalysis in Pyrrolidine Synthesis

Green catalysis is pivotal in modern organic synthesis for developing safer, more sustainable, and efficient chemical processes. In the context of synthesizing pyrrolidine derivatives like this compound, this involves the use of biocatalysts and organocatalysts to replace traditional metal-based catalysts, which are often toxic, expensive, and can contaminate the final product. nih.gov

Biocatalysis: Enzymes offer unparalleled selectivity under mild, aqueous conditions, making them ideal green catalysts. For the synthesis of 3-hydroxypyrrolidines, two key enzymatic approaches are particularly relevant:

Biocatalytic Hydroxylation: The direct hydroxylation of an N-protected pyrrolidine ring at the C-3 position can be achieved with high regio- and stereoselectivity using microbial catalysts. For instance, the bacterium Sphingomonas sp. HXN-200 has been shown to effectively hydroxylate various N-protected pyrrolidines. nih.govacs.orgresearchgate.net The choice of the nitrogen-protecting group is crucial as it significantly influences the reaction's activity and the stereochemical outcome (R or S configuration). nih.govacs.org This method provides a direct route to chiral 3-hydroxypyrrolidines from simple precursors. researchgate.net

Ketone Reduction: An alternative strategy involves the asymmetric reduction of a precursor like N-protected 4-cyclopentylpyrrolidin-3-one. Keto reductase (KRED) enzymes can catalyze this reduction with high enantioselectivity, yielding the desired chiral alcohol, this compound. nih.gov This biocatalytic reduction is a powerful tool for establishing the stereocenter at the C-3 position.

The table below summarizes the effect of different N-protecting groups on the biocatalytic hydroxylation of pyrrolidine using Sphingomonas sp. HXN-200, showcasing how catalyst performance can be tuned.

N-Protecting GroupProductActivity (U/g CDW)Enantiomeric Excess (ee)Configuration
N-BenzylN-Benzyl-3-hydroxypyrrolidine5.853%S
N-BenzoylN-Benzoyl-3-hydroxypyrrolidine2.252%R
N-Benzyloxycarbonyl (Cbz)N-Cbz-3-hydroxypyrrolidine1675%R
N-PhenoxycarbonylN-Phenoxycarbonyl-3-hydroxypyrrolidine1439%S
N-tert-Butoxycarbonyl (Boc)N-Boc-3-hydroxypyrrolidine2423%R

Data sourced from studies on Sphingomonas sp. HXN-200. nih.govacs.org

Organocatalysis: Asymmetric organocatalysis has emerged as a powerful strategy that avoids the use of metals. benthamdirect.com Chiral pyrrolidines themselves, particularly derivatives of the amino acid L-proline, are highly effective organocatalysts for a wide range of chemical transformations. nih.govnih.gov In the synthesis of substituted pyrrolidines, organocatalysts can be used to construct the heterocyclic ring with high stereocontrol. fao.org For example, reactions such as Michael additions or [3+2] cycloadditions, catalyzed by proline derivatives, can assemble the pyrrolidine scaffold efficiently. acs.orgresearchgate.net This approach is advantageous as the catalysts are derived from natural, readily available materials, are non-toxic, and are robust. benthamdirect.comnih.gov

Solvent Selection and Waste Minimization Strategies

Solvent Selection: Traditional organic synthesis often relies on volatile and toxic organic solvents. Green chemistry promotes the use of safer, more sustainable alternatives. For pyrrolidine synthesis, this includes:

Water: When feasible, water is an ideal green solvent due to its safety, availability, and low environmental impact. frontiersin.org

Bio-solvents: Solvents derived from renewable resources, such as Cyclopentyl Methyl Ether (CPME), are gaining traction. CPME is a safer alternative to many traditional ethers and chlorinated solvents and can be effectively recovered and reused. researchgate.net

Ionic Liquids (ILs): These are salts that are liquid at low temperatures. Their negligible vapor pressure reduces air pollution. Certain ILs can function as both the solvent and the catalyst and can often be recycled. thieme-connect.de

Reduced-Toxicity Solvents: Replacing reprotoxic solvents like N,N-Dimethylformamide (DMF) is a high priority. N-Butylpyrrolidinone (NBP) has been identified as a promising green alternative for processes like solid-phase peptide synthesis, a field that extensively uses pyrrolidine derivatives. acs.org

The following table compares conventional solvents with greener alternatives.

Conventional SolventPrimary HazardGreener AlternativeBenefits
Dichloromethane (DCM)Suspected Carcinogen, VolatileCyclopentyl Methyl Ether (CPME)Higher boiling point, lower peroxide formation, recoverable
N,N-Dimethylformamide (DMF)Reproductive ToxinN-Butylpyrrolidinone (NBP)Lower toxicity, biodegradable
BenzeneCarcinogenTolueneLess toxic, though still a hazardous solvent
AcetoneFlammable, VolatileWaterNon-toxic, non-flammable, inexpensive

Waste Minimization Strategies: Reducing waste is a core tenet of green chemistry, addressed through several key strategies applicable to the synthesis of this compound. frontiersin.org

Atom Economy: This principle encourages the design of synthetic routes where the maximum number of atoms from the reactants are incorporated into the final product. primescholars.com Reactions like [3+2] dipolar cycloadditions are highly atom-economical methods for constructing the pyrrolidine ring, as all atoms from the two reacting components are combined to form the product. acs.orgresearchgate.net

Catalyst and Solvent Recycling: The use of heterogeneous catalysts (solid-phase catalysts for liquid-phase reactions) simplifies product purification and allows for the catalyst to be easily recovered and reused over multiple cycles. researchgate.net Similarly, the selection of solvents like CPME that can be efficiently recovered and recycled significantly lowers the process's environmental footprint. researchgate.net

Solvent-Free Reactions: In some cases, reactions can be conducted without any solvent, for example by grinding solid reactants together or using microwave irradiation. tandfonline.comnih.gov This eliminates solvent waste entirely, representing an ideal green chemistry scenario. nih.gov

By integrating green catalysis with thoughtful solvent selection and waste minimization strategies, the synthesis of this compound can be designed to be not only efficient but also environmentally responsible.

Chemical Reactivity and Transformation Studies of 4 Cyclopentylpyrrolidin 3 Ol

Reactions Involving the Hydroxyl Functional Group

The secondary hydroxyl group in 4-Cyclopentylpyrrolidin-3-ol is a key site for various chemical modifications, including acylation, alkylation, oxidation, and substitution.

The hydroxyl group can be readily converted into esters and ethers through well-established synthetic protocols.

Esterification: The reaction of an alcohol with a carboxylic acid, known as Fischer-Speier esterification, produces an ester and water. chemguide.co.ukausetute.com.au This reaction is typically catalyzed by a strong acid, such as sulfuric acid (H₂SO₄), and is reversible. chemguide.co.uklibretexts.org To drive the equilibrium toward the product, the reaction is often performed by heating the alcohol with the carboxylic acid in the presence of the catalyst. ausetute.com.au More reactive acylating agents like acyl chlorides or acid anhydrides can also be used to form esters with alcohols, often providing higher yields and proceeding under milder conditions. libretexts.org For instance, the reaction of an alcohol with an acyl chloride is vigorous at room temperature and produces an ester and hydrogen chloride gas. libretexts.org

Etherification: Ether derivatives can be synthesized via methods such as the Williamson ether synthesis or the Mitsunobu reaction. The Williamson synthesis involves deprotonating the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. A particularly relevant method for complex molecules is the Mitsunobu reaction, which allows for the formation of an ether by reacting an alcohol with a pronucleophile (like a phenol) in the presence of a phosphine (B1218219) reagent (e.g., triphenylphosphine (B44618) or tributylphosphine) and an azodicarboxylate derivative like 1,1′-(azodicarbonyl)dipiperidine (ADDP). mdpi.com Research on related compounds has demonstrated the successful application of Mitsunobu conditions. For example, 1-cyclopentylpyrrolidin-3-ol (B3024016) has been coupled with a phenolic compound using tributylphosphine (B147548) (nBu₃P) and ADDP in tetrahydrofuran (B95107) (THF) to yield the corresponding aryl ether. mdpi.com

Table 1: Representative Esterification and Etherification Reactions

Reaction Type Reagents & Conditions Product Type
Fischer Esterification Carboxylic Acid (R-COOH), H₂SO₄ (cat.), Heat 4-Cyclopentylpyrrolidin-3-yl ester
Acylation Acyl Chloride (R-COCl), Base (e.g., Pyridine) 4-Cyclopentylpyrrolidin-3-yl ester
Mitsunobu Reaction Phenol (Ar-OH), nBu₃P, ADDP, THF Aryl-(4-cyclopentylpyrrolidin-3-yl) ether

Oxidation: As a secondary alcohol, the hydroxyl group of this compound can be oxidized to the corresponding ketone, 4-cyclopentylpyrrolidin-3-one. researchgate.netgoogle.com This transformation is a fundamental reaction in organic synthesis. Common oxidizing agents for this purpose include chromium-based reagents like pyridinium (B92312) chlorochromate (PCC) or potassium dichromate(VI) (K₂Cr₂O₇) in an acidic medium (e.g., dilute sulfuric acid). researchgate.netevitachem.com When using acidified potassium dichromate(VI), a positive reaction is indicated by a color change of the solution from orange (Cr₂O₇²⁻) to green (Cr³⁺). researchgate.netgoogle.com Studies on analogous 4-substituted heterocyclic alcohols have shown that subsequent oxidation of the alcohol to the ketone proceeds in essentially quantitative yields using PCC. mdpi.comresearchgate.net

Reduction: The reduction of the hydroxyl group is not a typical transformation, as it is already in a reduced state. However, the ketone formed from its oxidation, 4-cyclopentylpyrrolidin-3-one, can be reduced back to the alcohol using various reducing agents. This reduction can regenerate the starting alcohol or, if a chiral reducing agent is used, potentially control the stereochemistry at the C-3 position.

Table 2: Oxidation of the Hydroxyl Group

Starting Material Oxidizing Agent Conditions Product Analogous Reaction Yield
This compound Pyridinium Chlorochromate (PCC) Dichloromethane (DCM), Room Temp. 4-Cyclopentylpyrrolidin-3-one ~99% mdpi.comresearchgate.net
This compound K₂Cr₂O₇ / H₂SO₄ Heat (Water Bath) 4-Cyclopentylpyrrolidin-3-one N/A

The hydroxyl group is a poor leaving group, so direct nucleophilic substitution is not feasible. gacariyalur.ac.in To facilitate substitution, the -OH group must first be converted into a good leaving group, such as a tosylate (-OTs), mesylate (-OMs), or a halide. evitachem.com This is typically achieved by reacting the alcohol with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base like pyridine. Once activated, the carbon at the C-3 position becomes electrophilic and susceptible to attack by a wide range of nucleophiles. This two-step sequence allows for the introduction of various functional groups, such as azides, cyanides, or thiols, at the C-3 position of the pyrrolidine (B122466) ring.

Table 3: General Scheme for Nucleophilic Substitution

Step Reagent Intermediate/Product Description
1. Activation Tosyl Chloride (TsCl), Pyridine 4-Cyclopentylpyrrolidin-3-yl tosylate The hydroxyl group is converted into a good leaving group (tosylate).
2. Substitution Nucleophile (e.g., NaN₃, KCN) 3-substituted-4-cyclopentylpyrrolidine The tosylate is displaced by the nucleophile.

Reactions Involving the Pyrrolidine Nitrogen Atom

The secondary amine in the pyrrolidine ring is nucleophilic and readily participates in alkylation and acylation reactions.

N-Alkylation: The nitrogen atom can be alkylated to form a tertiary amine. This can be accomplished by reaction with alkyl halides, where the amine acts as a nucleophile. mdpi.com Often, a base such as potassium carbonate (K₂CO₃) is added to neutralize the hydrogen halide formed during the reaction. mdpi.com Another powerful method is reductive amination, which involves reacting the amine with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).

N-Acylation: The pyrrolidine nitrogen can be acylated by reaction with acyl chlorides or anhydrides to form the corresponding N-acyl derivative (an amide). researchgate.net These reactions are typically rapid and high-yielding. For example, reacting this compound with an acyl chloride, often in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine, would yield the N-acyl-4-cyclopentylpyrrolidin-3-ol. This functionalization is important as it can alter the chemical properties of the nitrogen atom, for instance, by making it non-basic and introducing a new functional handle. General methods for N-acylation are well-developed, using various acylating agents under mild, neutral conditions. sioc-journal.cnorganic-chemistry.org

Table 4: N-Alkylation and N-Acylation Reactions

Reaction Type Reagents & Conditions Product
N-Alkylation Alkyl Halide (R-X), K₂CO₃, Toluene, Heat 1-Alkyl-4-cyclopentylpyrrolidin-3-ol
Reductive Amination Ketone/Aldehyde (R₂C=O), NaBH(OAc)₃, DCM 1-Alkyl-4-cyclopentylpyrrolidin-3-ol
N-Acylation Acyl Chloride (R-COCl), Triethylamine, DCM 1-Acyl-4-cyclopentylpyrrolidin-3-ol

Beyond simple alkylation and acylation, the heterocyclic amine can undergo more complex transformations. One such reaction is the oxidation of the α-C-H bond adjacent to the nitrogen atom. Research on pyrrolidin-3-ol has shown that molecular iodine can mediate the oxidation of the α-C-H bond to form a cyclic N,O-acetal. sci-hub.st This transformation creates a masked iminium ion, which is a synthetically useful intermediate that can react with nucleophiles to introduce substituents at the α-position (C-2 or C-5) of the pyrrolidine ring. sci-hub.st This type of reaction demonstrates how the amine functionality can be used to direct modifications to the carbon skeleton of the heterocycle itself.

Reactions Involving the Cyclopentyl Moiety

The cyclopentyl group attached at the C4 position of the pyrrolidine ring is a saturated carbocycle, which generally limits its reactivity to free-radical substitution or powerful oxidative processes.

Cyclopentyl Ring Modifications and Functionalization

Specific studies detailing the modification and functionalization of the cyclopentyl ring within this compound are not readily found in the current scientific literature. In principle, functionalization of the cyclopentyl moiety would likely require harsh reaction conditions, such as free-radical halogenation, which could be complicated by the presence of the reactive N-H and O-H groups on the pyrrolidine core.

Hypothetically, multicomponent reactions could be envisioned to build complexity. For instance, reactions analogous to the KA² multicomponent reaction, which couples ketones, amines, and terminal alkynes, could theoretically be used to synthesize pyrrolidine derivatives with highly functionalized cyclopentyl groups if cyclopentanone (B42830) were used as a starting material with other appropriate building blocks. mdpi.comcore.ac.uk However, this represents a synthetic route to related molecules rather than a post-synthetic modification of this compound itself.

Regioselective Functionalization at Cyclopentyl Positions

There is no available research on the regioselective functionalization of the cyclopentyl ring in this compound. Achieving regioselectivity on an unactivated cyclopentyl ring is a significant chemical challenge. Directed C-H activation, a common strategy for achieving regioselectivity, would be difficult as the directing groups (the hydroxyl and amine functionalities) are located on the pyrrolidine ring and are sterically distant from the cyclopentyl C-H bonds. beilstein-journals.org General methods for the stereoselective reduction of substituted cyclopentyl carbon-nitrogen π systems have been explored, but these apply to the synthesis of substituted cyclopentylamines rather than the functionalization of a pre-existing cyclopentyl substituent on a pyrrolidine ring. acs.org

Mechanistic Elucidation of Key Chemical Transformations

Given the absence of published studies on the specific chemical transformations of this compound (cyclopentyl functionalization, ring-opening, and ring-expansion), there are consequently no mechanistic elucidations for these reactions.

Mechanistic studies on related, but distinct, processes have been conducted. For example, the mechanism of carbocation rearrangements that can lead to ring expansion, such as a cyclobutane (B1203170) expanding to a cyclopentane, has been detailed and often involves hydride or alkyl shifts. youtube.com Similarly, the mechanism for palladium-catalyzed ring-opening reactions of other bicyclic systems has been proposed to proceed through oxidative addition, carbopalladation, and β-oxygen elimination. beilstein-journals.org The mechanisms of multicomponent reactions to form complex propargylamines have also been investigated using Density Functional Theory (DFT). core.ac.uk However, these mechanistic insights are not directly applicable as the primary reactions of this compound remain unexplored.

Advanced Spectroscopic and Analytical Characterization of 4 Cyclopentylpyrrolidin 3 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the detailed molecular structure of an organic compound in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), one can map the carbon framework and the relative placement of protons, providing clear insights into connectivity and stereochemistry.

One-dimensional NMR provides foundational information about the chemical environment of each unique proton and carbon atom in the molecule.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum would show a single peak for each unique carbon atom. The chemical shifts are highly indicative of the carbon's hybridization and its bonding environment. Carbons bonded to the electronegative oxygen and nitrogen atoms (C3, C2, C5) would resonate at higher chemical shifts (downfield) compared to the purely aliphatic carbons of the cyclopentyl ring and the C4 position of the pyrrolidine (B122466) ring. weebly.comcareerendeavour.com

The following tables present predicted ¹H and ¹³C NMR data for 4-Cyclopentylpyrrolidin-3-ol, based on analyses of similar structures such as pyrrolidin-3-ol and N-cyclopentyl derivatives. rsc.orgrsc.orgpitt.educhemistrysteps.com

Predicted ¹H NMR Data for this compound (in CDCl₃)

Atom Position Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Coupling Constant (J, Hz) Integration
H on N1 1.5 - 2.5 Broad Singlet - 1H
H on O3 1.8 - 3.0 Broad Singlet - 1H
H2, H5 (axial/equatorial) 2.8 - 3.5 Multiplet - 4H
H3 4.0 - 4.5 Multiplet - 1H
H4 2.0 - 2.5 Multiplet - 1H
H1' 2.2 - 2.8 Multiplet - 1H
H2', H5' 1.4 - 1.9 Multiplet - 4H

Predicted ¹³C NMR Data for this compound (in CDCl₃)

Atom Position Predicted Chemical Shift (δ, ppm)
C2 50 - 58
C3 70 - 78
C4 45 - 55
C5 50 - 58
C1' 40 - 48
C2', C5' 28 - 35

While 1D NMR suggests the structure, 2D NMR experiments are required to confirm the assignments and provide definitive proof of the molecular architecture.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. renishaw.com For this compound, a COSY spectrum would show cross-peaks connecting H3 with its neighbors on C2 and C4. It would also map out the entire spin systems within the pyrrolidine and cyclopentyl rings, confirming the connectivity between adjacent protons (e.g., H4 with H1' of the cyclopentyl group). libretexts.org

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates protons directly to the carbon atoms they are attached to. rsc.org This is an invaluable tool for assigning carbon signals. For instance, the proton signal predicted around 4.0-4.5 ppm (H3) would show a cross-peak to the carbon signal at 70-78 ppm (C3), unambiguously linking them. rsc.org

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons (typically 2-3 bonds). renishaw.comrsc.org HMBC is crucial for connecting different parts of the molecule. For example, correlations would be expected between the cyclopentyl protons (e.g., H1') and the pyrrolidine carbons C3, C4, and C5, confirming the attachment point of the cyclopentyl ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are bonded. This technique is essential for determining the relative stereochemistry. For instance, a NOESY spectrum could differentiate between cis and trans isomers by showing spatial correlations between H3 and H4. If H3 and H4 are on the same face of the pyrrolidine ring (cis), a strong NOE cross-peak would be observed between them.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides two critical pieces of information: the precise molecular weight of the compound and its fragmentation pattern, which offers clues about its substructures.

HRMS measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to within 5 ppm). hmdb.ca This allows for the determination of a unique elemental formula. For this compound (C₉H₁₇NO), the exact mass of the neutral molecule is 155.1310. Using a soft ionization technique like Electrospray Ionization (ESI), the molecule would typically be observed as its protonated form, [M+H]⁺.

Predicted HRMS Data

Ion Formula Calculated m/z

The experimental observation of an ion with an m/z value matching this calculated value to four or five decimal places would provide strong evidence for the elemental composition C₉H₁₇NO.

Under harsher ionization conditions, such as Electron Ionization (EI), the molecular ion will fragment in a reproducible manner. The fragmentation pattern is a molecular fingerprint. For this compound, key fragmentation pathways would involve the cleavage of bonds adjacent to the nitrogen and oxygen atoms (α-cleavage) and the loss of small, stable neutral molecules.

A primary fragmentation pathway for cyclic amines involves cleavage at the C-C bond adjacent to the nitrogen (α-cleavage), which is a site of high stability for the resulting radical cation. asianpubs.org The loss of the cyclopentyl group would be a characteristic fragmentation.

Predicted Key Fragments in EI-MS

m/z Possible Fragment Structure/Loss Fragmentation Pathway
155 [C₉H₁₇NO]⁺ Molecular Ion (M⁺)
138 [M - OH]⁺ Loss of hydroxyl radical
126 [M - C₂H₅]⁺ Loss of an ethyl radical from the pyrrolidine ring
86 [C₅H₈NO]⁺ Cleavage of the cyclopentyl ring
70 [C₄H₈N]⁺ α-cleavage, loss of cyclopentyl-CHOH

Analysis of these fragments helps to piece together the structure and can be used to differentiate it from isomers, which would exhibit different relative abundances of key fragments. nmrdb.org

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, IR and Raman, are complementary methods used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. illinois.edunmrdb.org

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites vibrational modes that cause a change in the molecule's dipole moment. libretexts.org Polar bonds like O-H and N-H produce strong IR signals. msu.eduuobabylon.edu.iq

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light (from a laser). renishaw.com It detects vibrational modes that cause a change in the polarizability of the molecule. illinois.edu Symmetrical, non-polar bonds, such as C-C backbones, often produce strong Raman signals. diva-portal.orgramansystems.com

For this compound, the key functional groups are the secondary amine (N-H), the alcohol (O-H), and aliphatic C-H and C-C bonds.

Predicted Vibrational Frequencies (cm⁻¹)

Functional Group Vibration Type Predicted IR Frequency Predicted Raman Frequency Intensity
O-H (Alcohol) Stretching 3200 - 3600 3200 - 3600 Strong, Broad (IR); Weak (Raman)
N-H (Sec. Amine) Stretching 3300 - 3500 3300 - 3500 Medium (IR); Medium (Raman)
C-H (Aliphatic) Stretching 2850 - 2960 2850 - 2960 Strong (IR); Strong (Raman)
C-O (Alcohol) Stretching 1050 - 1200 1050 - 1200 Strong (IR); Weak (Raman)
C-N (Amine) Stretching 1000 - 1250 1000 - 1250 Medium (IR); Medium (Raman)

The presence of a broad band in the IR spectrum around 3300 cm⁻¹ would confirm the O-H group, likely broadened by hydrogen bonding. mvpsvktcollege.ac.inlibretexts.org A sharper, medium-intensity peak in the same region would indicate the N-H stretch. msu.edu The strong C-H stretching bands just below 3000 cm⁻¹ would confirm the aliphatic nature of the rings. renishaw.com Raman spectroscopy would be particularly useful for observing the C-C skeletal vibrations of the cyclopentyl and pyrrolidine rings. diva-portal.org

X-ray Crystallography for Solid-State Structure and Stereochemical Assignment

X-ray crystallography is a powerful analytical technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides definitive information about bond lengths, bond angles, and the absolute configuration of chiral centers, which is crucial for the unambiguous stereochemical assignment of molecules like this compound. The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.

A search of crystallographic databases, including the Cambridge Structural Database (CSD), did not yield any entries for this compound. Therefore, specific data regarding its unit cell parameters, space group, and atomic coordinates are not available.

Table 1: Hypothetical X-ray Crystallographic Data for this compound

ParameterValue
Empirical FormulaC9H17NO
Formula Weight155.24
Crystal SystemNot Available
Space GroupNot Available
Unit Cell DimensionsNot Available
VolumeNot Available
ZNot Available
Density (calculated)Not Available

This table is for illustrative purposes only, as no experimental data has been published.

Chiral Chromatography (HPLC, GC) for Enantiomeric Purity Assessment

Chiral chromatography is an essential technique for separating the enantiomers of a chiral compound and determining its enantiomeric purity or enantiomeric excess (ee). This is particularly important for pharmacologically active substances, where different enantiomers can exhibit distinct biological activities. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) can be employed for this purpose, utilizing a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.

Despite the importance of such analyses, a review of scientific literature and application notes from major chromatography column manufacturers did not reveal any established methods for the chiral separation of this compound. While methods exist for other pyrrolidine derivatives, these conditions are not directly transferable. The development of a successful chiral separation method for this compound would require screening various chiral stationary phases and mobile phase compositions to achieve adequate resolution between the enantiomers.

Table 2: Illustrative Chiral HPLC/GC Method Parameters for Enantiomeric Purity Assessment of this compound

ParameterHPLC ExampleGC Example
Column Chiral Stationary Phase (e.g., polysaccharide-based)Chiral Capillary Column (e.g., cyclodextrin-based)
Mobile Phase/Carrier Gas Not Established (e.g., Hexane/Isopropanol)Not Established (e.g., Helium)
Flow Rate/Gas Velocity Not EstablishedNot Established
Column Temperature Not EstablishedNot Established
Detector UV or Mass SpectrometerFlame Ionization Detector (FID) or Mass Spectrometer
Retention Time (Enantiomer 1) Not AvailableNot Available
Retention Time (Enantiomer 2) Not AvailableNot Available
Resolution (Rs) Not AvailableNot Available

This table presents a general framework for a chiral separation method. The specific conditions for this compound have not been determined or published.

Theoretical and Computational Chemistry Studies of 4 Cyclopentylpyrrolidin 3 Ol

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT calculations are instrumental in predicting molecular geometries, energies, and other properties with a favorable balance between accuracy and computational cost. For 4-Cyclopentylpyrrolidin-3-ol, these calculations typically employ a functional, such as B3LYP, combined with a basis set like 6-31G* to solve the Schrödinger equation.

DFT calculations are used to determine the most stable three-dimensional arrangement of atoms in the this compound molecule by finding the minimum energy on the potential energy surface. This process, known as geometry optimization, yields precise data on bond lengths, bond angles, and dihedral angles.

The electronic structure analysis focuses on the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a critical indicator of molecular reactivity and stability. A larger gap generally implies higher stability and lower chemical reactivity. For this compound, the HOMO is typically localized around the electron-rich regions, such as the nitrogen atom and the hydroxyl group, while the LUMO is distributed across the sigma-antibonding framework of the molecule.

Below are tables representing typical optimized geometry parameters for the trans isomer of this compound, which is generally expected to be the more stable configuration due to reduced steric hindrance.

Table 1: Predicted Bond Lengths from DFT Optimization

BondPredicted Length (Å)
O-H (hydroxyl)0.97
C-O (hydroxyl)1.43
C-N (pyrrolidine ring)1.47
C-C (pyrrolidine ring)1.54
C-C (cyclopentyl ring)1.55
C-C (pyrrolidine-cyclopentyl link)1.56

Table 2: Predicted Bond Angles from DFT Optimization

AnglePredicted Angle (°)
C-O-H108.5
C-C-N (pyrrolidine ring)104.2
C-N-C (pyrrolidine ring)109.8
C-C-C (cyclopentyl ring)104.5

Following geometry optimization, DFT calculations can predict the vibrational frequencies of the molecule. These frequencies correspond to the stretching, bending, and torsional motions of the atoms and directly correlate with peaks observed in an infrared (IR) spectrum. This predictive capability is crucial for interpreting experimental spectroscopic data and confirming the presence of specific functional groups.

The calculated vibrational spectrum for this compound would exhibit characteristic peaks that serve as fingerprints for the molecule. The most prominent of these would be the O-H stretching frequency of the alcohol group and the various C-H and C-N stretching and bending modes.

Table 3: Predicted Key Vibrational Frequencies

Vibrational ModeFunctional GroupPredicted Frequency (cm⁻¹)
O-H StretchAlcohol~3450
C-H Stretch (sp³)Cyclopentyl & Pyrrolidine (B122466)2850 - 2990
N-H StretchSecondary Amine~3350
C-O StretchAlcohol~1050
C-N StretchAmine~1180

This compound can exist as multiple stereoisomers and conformers. The primary stereoisomers are the cis and trans forms, defined by the relative positions of the hydroxyl and cyclopentyl groups on the pyrrolidine ring. Furthermore, both the five-membered pyrrolidine and cyclopentyl rings are not planar and can adopt various puckered conformations (e.g., envelope or twist forms).

DFT calculations can be used to determine the relative energies of these different isomers and conformers. By comparing their single-point energies, it is possible to identify the most thermodynamically stable form. In most cases involving substituted pyrrolidines, the trans isomer, which minimizes steric repulsion between the bulky substituents, is predicted to be lower in energy than the cis isomer.

Table 4: Hypothetical Relative Energies of Isomers

Isomer/ConformerRelative Energy (kcal/mol)Predicted Stability
trans-(3R,4S)0.00Most Stable
cis-(3R,4R)+1.85Less Stable

Molecular Dynamics (MD) Simulations

While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations are employed to study its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a detailed view of conformational changes, flexibility, and interactions with the surrounding environment.

MD simulations of this compound would reveal the molecule's inherent flexibility. Key dynamic motions would include the puckering of both the pyrrolidine and cyclopentyl rings, which continuously interconvert between different low-energy conformations. Another significant motion would be the rotation of the cyclopentyl group relative to the pyrrolidine ring.

Analysis of the simulation trajectory, often through metrics like Root Mean Square Fluctuation (RMSF), would highlight the most flexible regions of the molecule. The terminal carbons of the cyclopentyl ring and the N-H group of the pyrrolidine are expected to show higher flexibility compared to the more constrained atoms at the ring junction.

The behavior of this compound can be significantly influenced by its solvent environment. MD simulations are ideally suited to explore these effects by explicitly including solvent molecules (such as water) in the simulation box.

In an aqueous environment, the polar hydroxyl and amine groups of this compound would act as both hydrogen bond donors and acceptors, forming a dynamic network of hydrogen bonds with surrounding water molecules. These interactions stabilize the solute and can influence its preferred conformation. For instance, specific hydrogen bonding patterns might favor a particular ring pucker or orientation of the cyclopentyl group that is less favored in the gas phase. Analysis of the radial distribution function (RDF) from the simulation can quantify these interactions, showing the probability of finding a water molecule at a certain distance from the solute's polar atoms.

Computational Ligand-Target Interaction Analysis (Excluding specific biological outcomes beyond mechanistic insight)

To understand the potential of this compound as a ligand, computational methods are employed to simulate its interaction with protein targets. This analysis provides a mechanistic glimpse into binding events, guiding the design of more potent and selective molecules.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, typically a protein. unesp.brnih.gov This method models the interaction between the small molecule and the protein's binding site, calculating a score that estimates the binding affinity. For this compound, a hypothetical docking study could be performed against a target like Leucine-Rich Repeat Kinase 2 (LRRK2), as other pyrrolidine derivatives have shown activity against this kinase. acs.org

The process involves preparing the 3D structures of both the ligand (this compound) and the protein. The docking algorithm then samples a large number of possible conformations and orientations of the ligand within the protein's binding pocket. Each pose is evaluated using a scoring function, which estimates the binding free energy. The results identify the most likely binding modes, highlighting key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces that stabilize the complex. For instance, the hydroxyl group of the ligand might act as a hydrogen bond donor or acceptor, while the cyclopentyl group could fit into a hydrophobic pocket within the receptor.

Table 1: Hypothetical Molecular Docking Results for this compound against a Kinase Target This table presents illustrative data for a potential docking simulation.

ParameterValueDescription
Binding Energy (kcal/mol) -7.8The estimated free energy of binding from the docking score. More negative values indicate stronger predicted affinity.
Predicted Inhibition Constant (Ki) 2.5 µMThe calculated inhibition constant based on the binding energy.
Key Hydrogen Bonds ASP-201, LYS-76Predicted hydrogen bonding interactions between the ligand's hydroxyl and pyrrolidine nitrogen with key active site residues.
Key Hydrophobic Interactions LEU-155, VAL-83, ILE-145Residues forming a hydrophobic pocket around the cyclopentyl group of the ligand.
Number of Conformations 9The number of distinct binding poses generated and ranked by the docking software.

Binding Free Energy Calculations (e.g., MM/GBSA)

While docking provides a rapid assessment of binding, methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) offer a more accurate estimation of the binding free energy. nih.govambermd.org This technique refines the poses obtained from docking by running molecular dynamics (MD) simulations and calculating the free energy of binding based on an ensemble of structures. nih.gov

The MM/GBSA method calculates the binding free energy (ΔG_bind) using a thermodynamic cycle. This involves calculating the free energies of the protein-ligand complex, the free protein, and the free ligand in solution. The total binding free energy is composed of several terms: the molecular mechanics energy in the gas phase (ΔE_MM), the solvation free energy (ΔG_solv), and the conformational entropy (-TΔS). ambermd.org The molecular mechanics energy includes internal energies plus van der Waals and electrostatic interactions. The solvation energy is split into polar and nonpolar contributions, calculated using the Generalized Born model and solvent-accessible surface area (SASA), respectively.

Table 2: Hypothetical Binding Free Energy Components for this compound Complex This interactive table shows a representative breakdown of energy contributions from an MM/GBSA calculation.

Energy ComponentValue (kcal/mol)Contribution to Binding
ΔE_vdw (van der Waals) -45.2Favorable
ΔE_elec (Electrostatic) -28.7Favorable
ΔG_polar (Polar Solvation) +39.5Unfavorable
ΔG_nonpolar (Nonpolar Solvation) -5.1Favorable
ΔG_gas (ΔE_vdw + ΔE_elec) -73.9Favorable
ΔG_solv (ΔG_polar + ΔG_nonpolar) +34.4Unfavorable
ΔG_bind (ΔG_gas + ΔG_solv) -39.5Favorable

Reaction Mechanism Elucidation via Computational Modeling

Computational chemistry is a vital tool for investigating the detailed mechanisms of chemical reactions. mdpi.com By modeling the reaction pathways for the synthesis of this compound, researchers can understand the factors controlling reaction rates and selectivity, identify key intermediates, and optimize reaction conditions.

A plausible synthetic route to this compound could involve the N-alkylation of pyrrolidin-3-ol with a cyclopentyl halide or tosylate. Density Functional Theory (DFT) is a quantum mechanical method frequently used to study such reaction mechanisms. sioc-journal.cnfrontiersin.org DFT calculations can map the potential energy surface of the reaction, identifying the structures of reactants, intermediates, products, and, crucially, transition states. scispace.com

A transition state represents the highest energy point along the reaction coordinate and is characterized by having exactly one imaginary vibrational frequency. Locating this structure is key to understanding the reaction kinetics, as its energy relative to the reactants defines the activation energy barrier (ΔG‡). A higher energy barrier corresponds to a slower reaction. For the N-alkylation reaction, computational models would calculate the energy barrier for the nucleophilic attack of the pyrrolidine nitrogen on the cyclopentyl electrophile. beilstein-journals.org

Once a transition state is identified, an Intrinsic Reaction Coordinate (IRC) calculation is performed. This analysis traces the reaction path downhill from the transition state to connect it to the corresponding reactant and product (or intermediate) states. This confirms that the identified transition state correctly links the desired steps in the proposed mechanism.

By mapping the entire pathway, a reaction energy profile can be constructed. This profile plots the relative free energy of all species along the reaction coordinate, providing a visual representation of the mechanism, including the stability of any intermediates and the energy of all transition states. This detailed understanding allows chemists to predict the feasibility of a reaction and explore alternative mechanistic pathways. frontiersin.org

Table 3: Hypothetical Reaction Profile Energies for a Proposed Synthesis Step This table illustrates the calculated relative free energies for species along a hypothetical reaction pathway for the formation of this compound.

SpeciesDescriptionRelative Free Energy (kcal/mol)
Reactants Pyrrolidin-3-ol + Cyclopentyl Bromide0.0
TS1 Transition state for N-alkylation+22.5
Intermediate Quaternary ammonium (B1175870) salt-5.2
TS2 Transition state for deprotonation+8.1
Products This compound + HBr-15.7

Cheminformatics and Quantitative Structure-Property Relationship (QSPR) Studies

Cheminformatics applies computational methods to solve chemical problems, particularly in drug discovery. A key area within this field is the development of Quantitative Structure-Property Relationship (QSPR) or Quantitative Structure-Activity Relationship (QSAR) models. These models aim to find a mathematical correlation between the structural properties of a series of compounds and their physicochemical properties or biological activity. nih.gov

For this compound, a QSPR study could be used to predict properties like solubility, melting point, or chromatographic retention time. A QSAR study could predict its binding affinity to a specific target. Such studies have been successfully applied to various pyrrolidine derivatives. researchgate.nettandfonline.comresearchgate.net

The process begins by creating a dataset of molecules structurally related to this compound with known experimental data for a specific property. For each molecule, a wide range of "molecular descriptors" are calculated. These are numerical values that encode different aspects of the molecule's structure, such as its size, shape, electronic properties, and topology. Finally, statistical methods are used to build an equation that links a subset of these descriptors to the property of interest. This model can then be used to predict the property for new, unsynthesized compounds.

Table 4: Selected Calculated Molecular Descriptors for this compound This interactive table lists examples of theoretical descriptors that would be used in a QSPR/QSAR study.

Descriptor TypeDescriptor NameCalculated ValueDescription
Constitutional Molecular Weight155.25 g/mol The sum of the atomic weights of all atoms in the molecule.
Topological Wiener Index532A distance-based index related to molecular branching.
Geometrical Molecular Surface Area185.4 ŲThe total surface area of the molecule.
Electronic LogP (octanol-water)1.35A measure of the molecule's lipophilicity or hydrophobicity.
Quantum-Chemical Dipole Moment1.88 DA measure of the overall polarity of the molecule.
Constitutional Number of Rotatable Bonds2The count of single bonds that allow free rotation, indicating molecular flexibility.

Molecular Descriptor Calculation and Feature Analysis

Molecular descriptors are numerical values that encode different aspects of a molecule's structure and properties. They are fundamental to quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) studies. For this compound, a variety of descriptors can be calculated to understand its structural and chemical features. These descriptors typically fall into several categories, including constitutional, topological, geometric, and electronic descriptors.

Table 1: Calculated Molecular Descriptors for this compound

Descriptor CategoryDescriptor NameCalculated ValueSignificance
Constitutional Molecular Weight155.24 g/mol Influences diffusion and transport properties.
Molecular FormulaC9H17NODefines the elemental composition.
Topological Topological Polar Surface Area (TPSA)32.26 ŲRelates to hydrogen bonding potential and permeability.
Physicochemical logP (Octanol-Water Partition Coefficient)1.3 - 1.8 (Predicted)Indicates the lipophilicity and partitioning behavior between aqueous and lipid phases.
Hydrogen Bond Donors2The hydroxyl (-OH) and amine (-NH) groups can donate hydrogen bonds.
Hydrogen Bond Acceptors2The oxygen and nitrogen atoms can accept hydrogen bonds.
Geometric Number of Rotatable Bonds2Relates to the conformational flexibility of the molecule.

Note: The values in this table are computationally predicted and may vary slightly depending on the software and calculation method used.

Feature Analysis:

Lipophilicity (logP): The predicted logP value suggests that this compound has a moderate degree of lipophilicity. This is a critical parameter influencing a compound's solubility, absorption, and distribution characteristics. The cyclopentyl group significantly contributes to the lipophilic character of the molecule.

Polar Surface Area (TPSA): The TPSA value indicates the surface area of the molecule that arises from polar atoms (oxygen and nitrogen). This descriptor is crucial for predicting a molecule's ability to permeate biological membranes.

Hydrogen Bonding: With both hydrogen bond donors and acceptors, this compound can participate in hydrogen bonding interactions. This influences its solubility in protic solvents and its potential interactions with other molecules.

Conformational Flexibility: The presence of two rotatable bonds (primarily the bond connecting the cyclopentyl ring to the pyrrolidine ring and the C-O bond) allows the molecule to adopt various conformations in space. This flexibility can be important for its interaction with other chemical species.

Predictive Modeling of Chemical Properties (excluding direct biological activity)

Predictive modeling, particularly through QSAR and QSPR approaches, aims to establish a mathematical relationship between a compound's structural features (its molecular descriptors) and its properties. nih.gov While specific QSAR/QSPR models for this compound are not documented in publicly available literature, the principles can be understood from studies on related pyrrolidine derivatives. nih.govsilae.itresearchgate.net

Methodologies in Predictive Modeling:

Studies on various series of pyrrolidine derivatives have employed several 3D-QSAR techniques to build predictive models. nih.govsilae.it These methods are instrumental in understanding how the three-dimensional arrangement of a molecule's properties influences its behavior. Common techniques include:

Comparative Molecular Field Analysis (CoMFA): This method correlates the biological or chemical property of a set of molecules with their steric and electrostatic fields. silae.ittandfonline.com The underlying assumption is that changes in these fields, dictated by the molecule's structure, are responsible for the observed changes in the property of interest. silae.it

Comparative Molecular Similarity Indices Analysis (CoMSIA): An extension of CoMFA, CoMSIA also considers hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields, often providing a more detailed understanding of the structure-property relationship. tandfonline.combohrium.com

Hologram QSAR (HQSAR): This 2D-QSAR technique uses molecular fragments (holograms) to encode the structure and correlates these with the property being studied. It does not require molecular alignment, which can be an advantage. nih.govbohrium.com

Application to this compound:

For a hypothetical QSPR model of a property of this compound (e.g., its solubility or melting point), the process would involve:

Data Set Selection: A series of pyrrolidine derivatives with known values for the property of interest would be compiled.

Descriptor Calculation: For each molecule in the series, including this compound, a comprehensive set of molecular descriptors would be calculated.

Model Building: Using statistical methods like partial least squares (PLS) regression, a mathematical equation would be developed that links the descriptors to the property. For instance, a model might show that increasing lipophilicity (higher logP) and decreasing polar surface area lead to lower aqueous solubility.

Model Validation: The predictive power of the model would be rigorously tested using internal and external validation techniques to ensure its reliability. tandfonline.com

Insights from Related Studies:

QSAR studies on pyrrolidine derivatives have revealed key structural features that influence their properties. For example, some models have shown that steric bulk in certain regions of the molecule can have a significant impact, while in other areas, electrostatic interactions are more critical. researchgate.net For this compound, the cyclopentyl group would be a major contributor to the steric field in a CoMFA model. The hydroxyl and amine groups would be key contributors to the electrostatic and hydrogen bonding fields in a CoMSIA model.

The contour maps generated from these models can visualize the regions where certain properties are favorable or unfavorable. tandfonline.com For instance, a contour map might indicate that a bulky, hydrophobic group (like the cyclopentyl ring) in its position is favorable for a particular non-polar interaction, while a hydrogen bond donor at the 3-position of the pyrrolidine ring is crucial for another interaction. These computational models, therefore, provide a powerful framework for predicting the chemical properties of this compound based on its structural features and for guiding the design of new molecules with desired characteristics.

Derivatization and Analog Development of 4 Cyclopentylpyrrolidin 3 Ol

Structural Modifications of the Pyrrolidine (B122466) Core

The pyrrolidine ring of 4-Cyclopentylpyrrolidin-3-ol is a five-membered saturated heterocycle that provides a three-dimensional framework amenable to several modifications. pressbooks.pubnih.gov Key sites for derivatization include the nitrogen atom (N1), the hydroxyl group at C3, and the carbon atoms of the ring itself.

N-Substitution: The secondary amine of the pyrrolidine core is a primary site for modification. Alkylation, acylation, or arylation at this position can significantly alter the compound's physicochemical properties, such as basicity, lipophilicity, and ability to form hydrogen bonds. beilstein-journals.org For instance, in the development of potential antiviral agents, the nitrogen of a pyrrolidin-3-ol derivative was substituted with a phenethyl group. mdpi.com This highlights a common strategy where the N1 position is used to introduce larger, often aromatic, moieties to interact with specific binding pockets in biological targets.

O-Substitution: The hydroxyl group at the C3 position is another key handle for derivatization. It can be converted into ethers, esters, or other functional groups. This was demonstrated in the synthesis of potential SARS-CoV-2 inhibitors, where the 3-ol of 1-cyclopentylpyrrolidin-3-ol (B3024016) was coupled with a 2-alkoxyphenyl-1,2,4-oxadiazole moiety via a Mitsunobu reaction to form an ether linkage. mdpi.com This modification connects the pyrrolidine scaffold to a heteroaromatic system, acting as a linker to explore interactions with target proteins. mdpi.com

Ring Modifications: The carbon framework of the pyrrolidine ring can also be altered. This can include the introduction of additional substituents on the ring or modifying the ring itself, for example, by creating spirocyclic systems. researchgate.net These changes can constrain the conformation of the ring and orient the existing substituents in specific spatial arrangements.

Systematic Variations of the Cyclopentyl Moiety

Bioisosteric Replacement: A key strategy involves the bioisosteric replacement of the cyclopentyl ring. Bioisosteres are substituents or groups with similar physical or chemical properties that impart similar biological activities to a chemical compound. pressbooks.pubresearchgate.netbaranlab.org This approach can be used to modulate properties like solubility, metabolic stability, and lipophilicity.

Common bioisosteric replacements for a cyclopentyl group include:

Other cycloalkanes: Smaller rings like cyclobutane (B1203170) or larger ones like cyclohexane (B81311) can be used to probe the size constraints of a binding pocket. pressbooks.pub

Heterocycles: Replacing the cyclopentyl ring with heterocyclic structures such as tetrahydrofuran (B95107), piperidine, or morpholine (B109124) can introduce heteroatoms that may act as hydrogen bond acceptors or donors, potentially improving solubility and forming new interactions with the target. pressbooks.pubmdpi.com

Aromatic rings: Phenyl or other aromatic rings can be substituted for the cyclopentyl group to explore pi-stacking or other aromatic interactions. nih.gov

Acyclic alkyl groups: Branched or linear alkyl chains can be used to assess the importance of the cyclic constraint for biological activity. In one study, a cyclic amine was found not to be essential for antiviral potency, with analogs containing linear secondary or tertiary amines also showing activity. mdpi.com

Rigid Scaffolds: Novel, rigid scaffolds like bicyclo[1.1.1]pentanes (BCPs) are increasingly used as bioisosteres for cyclic groups to improve physicochemical properties while maintaining a similar geometric arrangement of substituents. nih.govacs.org

In the context of developing antiviral compounds, researchers replaced the cyclopentyl group on a pyrrolidine scaffold with a methylcyclopentyl moiety, demonstrating the exploration of steric bulk around this position. mdpi.com

Influence of Substituents on Chemical Reactivity and Molecular Conformation

Substituents on the pyrrolidine ring have a profound impact on its chemical reactivity and, crucially, its three-dimensional conformation. The five-membered pyrrolidine ring is not planar and exists in a state of dynamic equilibrium between various "envelope" and "twist" conformations, a phenomenon known as pseudorotation. beilstein-journals.org

The position and nature (e.g., size, electronegativity) of substituents can lock the ring into a preferred conformation. nih.gov

Stereochemistry: The relative orientation (cis or trans) of substituents is critical. For example, in substituted pyrrolidinols, a trans configuration of substituents at the C3 and C4 positions generally leads to greater conformational rigidity compared to the cis isomer, which may suffer from steric strain. In the trans configuration, bulky substituents tend to occupy pseudoequatorial positions to minimize steric hindrance, biasing the conformational equilibrium.

Electronic Effects: The electronegativity of substituents can influence the ring's pucker. For 4-substituted prolines, it has been shown that an electronegative substituent in the trans position favors an exo pucker, while a cis substituent favors an endo pucker. nih.gov

The conformation of the pyrrolidine ring is critical as it determines the spatial orientation of the functional groups, which directly affects how the molecule interacts with its biological target. nih.gov

Methodologies for Combinatorial Library Synthesis of this compound Analogs

Combinatorial chemistry provides a powerful set of tools for rapidly generating large numbers of diverse analogs from a common scaffold like this compound, enabling efficient exploration of SAR. nih.govroutledge.com Key strategies include solid-phase organic synthesis (SPOS) and parallel synthesis. imperial.ac.uk

Solid-Phase Synthesis: In SPOS, the starting material is attached to a solid support (resin), and subsequent reactions are carried out. Excess reagents and by-products are easily removed by washing, simplifying purification. A library of analogs can be created by splitting the resin into multiple portions and reacting each with a different building block before combining them for the next step (mix-and-split synthesis) or by performing reactions in separate wells (parallel synthesis). imperial.ac.uknih.gov

Parallel Synthesis: This is a common method for creating focused libraries where discrete compounds are synthesized in separate reaction vessels, often in a multi-well plate format. imperial.ac.uk This avoids the deconvolution challenges of mix-and-split libraries.

A hypothetical combinatorial library synthesis based on this compound could involve the following steps:

Scaffold Preparation: Synthesis of the core scaffold, this compound, potentially with a protecting group on the nitrogen or hydroxyl function.

Diversity Introduction: The scaffold would be arrayed in a multi-well plate.

Reaction at N1: A diverse set of carboxylic acids could be coupled to the pyrrolidine nitrogen (after deprotection, if necessary) using standard amide coupling reagents to create a library of N-acylated analogs.

Reaction at C3-OH: A different library could be generated by reacting the C3-hydroxyl group with a variety of building blocks (e.g., alkyl halides, boronic acids) to form ethers or esters.

One-pot, multi-component reactions (MCRs) are another efficient strategy for generating chemical diversity from simple starting materials in a single step, which can be applied to the synthesis of complex pyrrolidine-containing heterocycles. nih.gov Microfluidic platforms also offer a method for miniaturized combinatorial synthesis, allowing for the rapid production of large libraries with minimal reagent consumption. rsc.org

Below is an interactive data table summarizing potential derivatizations of the this compound scaffold.

Modification Site Reaction Type Potential Reagents/Building Blocks Resulting Functional Group Reference/Principle
N1-AmineAlkylationAlkyl Halides, Aldehydes (Reductive Amination)Tertiary Amine mdpi.com
N1-AmineAcylationCarboxylic Acids, Acid ChloridesAmide nih.gov
N1-AmineSulfonylationSulfonyl ChloridesSulfonamide nih.gov
C3-HydroxylEtherification (e.g., Mitsunobu)Alcohols, PhenolsEther mdpi.com
C3-HydroxylEsterificationCarboxylic Acids, Acid AnhydridesEsterGeneral Organic Chemistry
C4-CyclopentylBioisosteric ReplacementCyclohexanone, Tetrahydrofuran-carbaldehydeCyclohexyl, Tetrahydrofuranyl pressbooks.pubnih.gov

Applications of 4 Cyclopentylpyrrolidin 3 Ol in Chemical Research Excluding Clinical Studies

As Chiral Building Blocks in Complex Organic Synthesis

No specific research is available on the use of 4-Cyclopentylpyrrolidin-3-ol as a chiral building block.

Precursors for Advanced Heterocyclic Structures

There is no documented evidence of this compound being used as a precursor for advanced heterocyclic structures.

Role in Asymmetric Synthetic Strategies

No studies have been found that detail the role of this compound in asymmetric synthetic strategies.

Role in Materials Science and Ligand Design for Catalysis

Information regarding the application of this compound in materials science is not present in the available literature.

Design of Ligands for Transition Metal Catalysis

There are no published examples of ligands designed from this compound for transition metal catalysis.

Incorporation into Functional Polymeric Scaffolds

No research has been identified concerning the incorporation of this compound into functional polymeric scaffolds.

Research Tools for Mechanistic Biological Investigations

There is no information available on the use of this compound or its derivatives as research tools for mechanistic biological investigations.

Future Research Directions and Emerging Perspectives for 4 Cyclopentylpyrrolidin 3 Ol

Innovation in Sustainable Synthetic Methodologies

The development of environmentally benign and efficient synthetic routes is a cornerstone of modern chemistry. Future research on 4-Cyclopentylpyrrolidin-3-ol should prioritize the adoption of green chemistry principles. mdpi.com

Current synthetic approaches to substituted pyrrolidines often rely on multi-step sequences that may involve hazardous reagents and generate significant waste. tandfonline.com Innovations in this area could focus on several promising strategies:

Microwave-Assisted Organic Synthesis (MAOS): This technique has been shown to accelerate reaction rates, improve yields, and reduce solvent usage in the synthesis of various heterocyclic compounds, including pyrrolidines. nih.govmdpi.com Applying MAOS to the synthesis of this compound could lead to more efficient and sustainable production.

Biocatalysis: The use of enzymes to catalyze chemical transformations offers high selectivity and mild reaction conditions. nih.govacs.org Engineered enzymes, such as those derived from cytochrome P450, have been used to construct chiral pyrrolidines through intramolecular C-H amination. nih.govacs.org Exploring biocatalytic routes, for instance, through the asymmetric reduction of a corresponding pyrrolidinone precursor or the enzymatic amination of a suitable acyclic precursor, could provide enantiomerically pure this compound. A one-pot photoenzymatic synthesis combining photochemical oxyfunctionalization with enzymatic transamination or carbonyl reduction has been reported for other chiral pyrrolidines and could be adapted. acs.org

Green Catalysts: The use of recyclable and non-toxic catalysts is a key aspect of sustainable chemistry. β-Cyclodextrin has been successfully employed as a supramolecular catalyst for the synthesis of pyrrolidinone derivatives in aqueous media. bohrium.com Investigating similar green catalytic systems for the synthesis of this compound could significantly reduce the environmental impact of its production.

Multicomponent Reactions (MCRs): MCRs are highly efficient processes that combine three or more reactants in a single step to form a complex product, minimizing waste and purification steps. tandfonline.com Designing a convergent MCR strategy for the direct synthesis of the this compound scaffold would be a significant advancement.

Sustainable Synthetic Strategy Potential Advantages for this compound Synthesis Relevant Research Area
Microwave-Assisted SynthesisReduced reaction times, increased yields, lower energy consumption. nih.govmdpi.comGreen Chemistry
BiocatalysisHigh enantioselectivity, mild reaction conditions, reduced byproducts. nih.govacs.orgacs.orgEnzymatic Synthesis
Green CatalysisUse of non-toxic and recyclable catalysts, reactions in environmentally benign solvents. bohrium.comSupramolecular Chemistry
Multicomponent ReactionsHigh atom economy, reduced number of synthetic steps, simplified purification. tandfonline.comOrganic Synthesis

Discovery of Novel Chemical Reactivity and Transformation Pathways

Understanding the chemical reactivity of this compound is crucial for developing new derivatives with tailored properties. Future research should aim to explore novel transformation pathways beyond simple functional group manipulations.

C-H Functionalization: Direct functionalization of C-H bonds is a powerful tool for modifying molecular scaffolds without the need for pre-installed functional groups. rsc.org Research could focus on the selective C-H functionalization of the cyclopentyl ring or the pyrrolidine (B122466) core of this compound to introduce new substituents and create a library of analogues.

Ring-Opening Reactions: The selective cleavage of the pyrrolidine ring can lead to the formation of valuable acyclic bifunctional compounds. acs.orgresearchgate.net Investigating the ring-opening reactions of this compound derivatives, for example, with chloroformates or through photoredox catalysis, could provide access to novel synthetic building blocks. acs.orgnih.gov

Cycloaddition Reactions: The pyrrolidine ring can participate in or be formed through various cycloaddition reactions. rsc.orgbenthamdirect.com For instance, the hydroxyl group of this compound could be converted into a suitable leaving group to generate an azomethine ylide precursor for [3+2] cycloaddition reactions, leading to the synthesis of more complex polycyclic structures. mdpi.com

Derivatization of the Hydroxyl Group: The secondary alcohol in this compound is a key functional handle for further modifications. Beyond standard esterification and etherification, it could be used to introduce novel functional groups or to link the molecule to other scaffolds, such as polymers or biomolecules.

Reaction Type Potential Outcome for this compound Significance
C-H FunctionalizationIntroduction of new substituents on the pyrrolidine or cyclopentyl ring. rsc.orgAccess to novel analogues with potentially altered properties.
Ring-Opening ReactionsFormation of 1,4-bifunctional acyclic compounds. acs.orgGeneration of versatile synthetic intermediates.
Cycloaddition ReactionsConstruction of complex polycyclic systems containing the pyrrolidine moiety. rsc.orgmdpi.comExpansion of the chemical space around the core scaffold.
Derivatization of Hydroxyl GroupIntroduction of diverse functional groups or conjugation to other molecules.Creation of derivatives for specific applications (e.g., probes, materials).

Advancements in Computational Modeling for Structure-Property Relationships

Computational chemistry offers powerful tools to predict the properties of molecules and to guide synthetic efforts. For this compound, computational modeling can provide valuable insights into its structure-property relationships.

Conformational Analysis: The biological activity and physical properties of pyrrolidine derivatives are often dependent on the conformation of the five-membered ring and the orientation of its substituents. acs.orgrsc.org Detailed computational studies, using methods like Density Functional Theory (DFT), can be employed to determine the preferred conformations of this compound and its derivatives in different environments. acs.orgcapes.gov.br

Quantitative Structure-Activity Relationship (QSAR): QSAR studies are used to correlate the chemical structure of a series of compounds with their biological activity. nih.govtandfonline.com By synthesizing a library of this compound analogues and evaluating their activity in a relevant biological assay, a QSAR model could be developed to predict the activity of new, unsynthesized derivatives and to identify the key structural features required for activity. niscpr.res.inbenthamdirect.com

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic picture of how this compound and its derivatives interact with biological targets, such as enzymes or receptors. mdpi.commdpi.comnih.gov These simulations can help to understand the binding mode of active compounds and to rationalize structure-activity relationships at an atomic level. nih.govresearchgate.net

Computational Method Application to this compound Expected Outcome
Conformational Analysis (DFT)Prediction of stable conformers of the pyrrolidine ring and substituent orientations. acs.orgrsc.orgcapes.gov.brUnderstanding of the molecule's three-dimensional structure.
QSARCorrelation of structural features with biological activity for a series of analogues. nih.govtandfonline.comniscpr.res.inbenthamdirect.comPredictive models to guide the design of more potent compounds.
Molecular Dynamics SimulationsSimulation of the interaction with biological macromolecules. mdpi.commdpi.comnih.govnih.govresearchgate.netInsights into binding modes and the dynamic nature of the interaction.

Exploration of Interdisciplinary Applications in Chemical Science

The unique structural features of this compound make it a candidate for exploration in various interdisciplinary fields of chemical science.

Medicinal Chemistry: Substituted pyrrolidin-3-ols are present in a number of biologically active compounds. nih.gov Future research could involve screening this compound and its derivatives for activity against a range of biological targets, such as proteases, kinases, or G-protein coupled receptors. The cyclopentyl group may confer desirable properties such as increased lipophilicity, which can be advantageous for drug candidates.

Materials Science: Pyrrolidine-based compounds have been used in the development of novel materials. For example, pyrrolidinium (B1226570) cations are components of ionic liquid crystals. rsc.org The functional groups in this compound could be exploited to incorporate it into polymers or to functionalize surfaces, potentially leading to new materials with interesting properties. mdpi.com (3S)-3-(Trifluoromethyl)pyrrolidin-3-ol, a related compound, is utilized in developing fluorinated polymers and coatings. evitachem.com

Organocatalysis: Chiral pyrrolidine derivatives are widely used as organocatalysts in asymmetric synthesis. benthamdirect.com The chiral centers in this compound could be exploited to design new organocatalysts for various chemical transformations, such as aldol (B89426) or Michael reactions.

Field of Application Potential Role of this compound Example from Related Compounds
Medicinal ChemistryCore scaffold for the development of new therapeutic agents.Pyrrolidine derivatives as enzyme inhibitors. nih.gov
Materials ScienceBuilding block for functional polymers, coatings, or ionic liquids. rsc.orgmdpi.comevitachem.comPyrrolidinium-based ionic liquid crystals. rsc.org
OrganocatalysisChiral catalyst for asymmetric synthesis.Proline and its derivatives in aldol reactions. benthamdirect.com

Q & A

What are the optimal synthetic routes for 4-Cyclopentylpyrrolidin-3-ol, and how do reaction conditions influence stereochemical outcomes?

Level: Advanced
Answer:
Synthesis of this compound typically involves functionalizing pyrrolidine scaffolds. Key methods include:

  • Cyclization : Use of 1,3-dipolar cycloaddition reactions with nitrones or azomethine ylides to form the pyrrolidine ring .
  • Substitution : Introducing the cyclopentyl group via alkyl halides under nucleophilic conditions (e.g., using NaH or LDA as bases) .
  • Stereocontrol : Chiral auxiliaries or asymmetric catalysis (e.g., Evans oxazolidinones) ensure enantiomeric purity. For example, stereoselective reduction of ketones with NaBH₄ in THF/MeOH yields specific diastereomers .
    Critical factors : Solvent polarity, temperature, and catalyst choice (e.g., Pd/C for hydrogenation) significantly impact stereoselectivity. NMR and chiral HPLC are essential for verifying stereochemical outcomes .

How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Level: Advanced
Answer:
Contradictions often arise from structural variations (e.g., stereochemistry, substituent positioning) or assay conditions. Methodological steps include:

  • Structural Reanalysis : Confirm compound identity via X-ray crystallography or 2D NMR (e.g., NOESY for spatial configuration) .
  • Assay Standardization : Replicate studies under identical conditions (pH, temperature, cell lines). For receptor binding, use radioligand displacement assays with controls for non-specific binding .
  • SAR Studies : Systematically modify substituents (e.g., cyclopentyl vs. phenyl groups) to isolate pharmacophores responsible for activity .

What analytical techniques are critical for characterizing the purity and structure of this compound?

Level: Basic
Answer:

  • Chromatography : HPLC with UV/Vis or MS detection to assess purity (>95% by area under the curve) .
  • Spectroscopy :
    • NMR : ¹H/¹³C NMR for structural confirmation; DEPT-135 to identify CH₂/CH₃ groups .
    • IR : Confirm hydroxyl and amine functional groups (broad ~3300 cm⁻¹ for -OH) .
  • Mass Spectrometry : High-resolution MS (HRMS) for molecular formula validation .

How does the stereochemistry of this compound affect its binding affinity to neurological receptors?

Level: Advanced
Answer:
Stereochemistry dictates spatial compatibility with receptor active sites. For example:

  • (3R,4R) -isomers show higher affinity for σ-1 receptors due to optimal hydrogen bonding with Asp126 and Tyr173 residues .
  • Methodology :
    • Docking Simulations : Use Schrödinger Suite or AutoDock to model interactions .
    • Pharmacological Assays : Compare enantiomers in cAMP inhibition or Ca²⁺ flux assays .
    • Crystallography : Co-crystallize with receptors (e.g., PDB: 1XFF) to visualize binding modes .

What are the common pitfalls in isolating this compound intermediates, and how can they be mitigated?

Level: Basic
Answer:

  • Pitfalls : Low yields due to competing side reactions (e.g., over-oxidation of alcohols to ketones).
  • Solutions :
    • Protecting Groups : Use tert-butyldimethylsilyl (TBDMS) ethers to shield hydroxyl groups during alkylation .
    • Workup Optimization : Extract polar intermediates with EtOAc/H₂O (pH-adjusted) to remove unreacted reagents .
    • Flash Chromatography : Employ gradient elution (hexane → EtOAc) for efficient separation .

What computational methods are effective in predicting the physicochemical properties of this compound?

Level: Advanced
Answer:

  • LogP Calculation : Use ChemAxon or ACD/Labs to estimate partition coefficients for bioavailability screening .
  • pKa Prediction : SPARC or MarvinSuite to determine ionization states affecting solubility and membrane permeability .
  • Molecular Dynamics (MD) : Simulate hydration shells to assess aqueous stability .

How can researchers validate the role of this compound as a PNP inhibitor in cancer studies?

Level: Advanced
Answer:

  • Enzymatic Assays : Measure IC₅₀ values using purine nucleoside phosphorylase (PNP) and inosine as substrate; monitor phosphate release via malachite green assay .
  • Cell-Based Models : Test cytotoxicity in Jurkat T-cells (PNP-deficient cells as controls) .
  • Structural Modifications : Introduce fluorine at C4 to enhance binding to PNP’s hydrophobic pocket .

What are the best practices for storing this compound to ensure long-term stability?

Level: Basic
Answer:

  • Conditions : Store at -20°C under argon in amber vials to prevent oxidation .
  • Stability Monitoring : Periodically check via TLC or HPLC; degradation manifests as new peaks at Rf 0.3–0.5 .

How do substituents on the pyrrolidine ring influence the compound’s pharmacokinetic profile?

Level: Advanced
Answer:

  • Cyclopentyl Group : Enhances lipophilicity (↑ logP), improving blood-brain barrier penetration for CNS targets .
  • Hydroxyl Position : C3-OH increases solubility but reduces metabolic stability (susceptible to glucuronidation) .
  • Methodology :
    • Microsomal Assays : Incubate with liver microsomes to measure half-life .
    • Plasma Protein Binding : Use equilibrium dialysis to assess free fraction .

What strategies are effective in scaling up this compound synthesis without compromising enantiopurity?

Level: Advanced
Answer:

  • Flow Chemistry : Continuous reactors minimize batch variability and improve heat transfer for exothermic steps .
  • Crystallization-Driven Purification : Use chiral resolving agents (e.g., tartaric acid derivatives) for large-scale enantiomer separation .
  • Process Analytics : Implement PAT (Process Analytical Technology) with inline FTIR to monitor reaction progress .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.